molecular formula C7H7ClN2O2 B1395301 Methyl 5-amino-2-chloroisonicotinate CAS No. 1073182-59-8

Methyl 5-amino-2-chloroisonicotinate

Cat. No. B1395301
CAS RN: 1073182-59-8
M. Wt: 186.59 g/mol
InChI Key: CERGHRQGKYIIED-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-chloroisonicotinate” is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 .


Molecular Structure Analysis

The InChI code for “Methyl 5-amino-2-chloroisonicotinate” is 1S/C7H7ClN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-amino-2-chloroisonicotinate” are not available, it’s important to note that chemical reactions of similar compounds can be complex and involve multiple steps .


Physical And Chemical Properties Analysis

“Methyl 5-amino-2-chloroisonicotinate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Biological Activities

  • Methyl 5-amino-2-chloroisonicotinate is a key intermediate in the synthesis of various bioactive compounds. For instance, its derivatives have been explored for antimalarial activity, showing promising results against resistant strains of parasites and demonstrating potential for clinical trials (Werbel et al., 1986).
  • Another application is in the synthesis of amino acids, which are crucial constituents in AM-toxins, a group of compounds with significant implications in biochemical research (Shimohigashi et al., 1976).
  • Methylated aminotetrazole salts, synthesized using derivatives of methyl 5-amino-2-chloroisonicotinate, have been studied for their energetic properties, with applications in materials science (Karaghiosoff et al., 2008).

Chemical Properties and Reactions

  • The compound has been used in the preparation of substituted pyrimidines, which exhibit inhibitory effects on immune-activated nitric oxide production, indicating potential therapeutic applications (Jansa et al., 2014).
  • In the field of food chemistry and biochemistry, methyl 5-amino-2-chloroisonicotinate derivatives like methylglyoxal have been studied, highlighting their significance in various enzymatic reactions and potential impacts on health (Nemet et al., 2006).

Synthetic Applications

  • This compound is also utilized in the scalable synthesis of pharmaceuticals, such as the antifibrinolytic agent AZD6564, demonstrating its importance in the development of medical treatments (Andersen et al., 2014).
  • The synthesis of various analogs of methyl 5-amino-2-chloroisonicotinate has led to the discovery of compounds with antihypertensive properties, contributing to cardiovascular disease treatment research (Finch et al., 1978).

Safety and Hazards

“Methyl 5-amino-2-chloroisonicotinate” is classified as harmful if swallowed . It may cause skin and eye irritation, and may also cause respiratory irritation . Therefore, it’s important to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

Future Directions

While specific future directions for “Methyl 5-amino-2-chloroisonicotinate” are not available, it’s worth noting that similar compounds are often subjects of ongoing research in various fields of chemistry and medicine . Further studies could potentially explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

methyl 5-amino-2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERGHRQGKYIIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697404
Record name Methyl 5-amino-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073182-59-8
Record name Methyl 5-amino-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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